N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide
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Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a synthetic compound characterized by its unique chemical structure and potential applications across various scientific fields. The molecule is part of the amide class and features a pyrimidine ring substituted with ethylamino and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Pyrimidine Ring:
Starting with a suitable precursor, such as a nitrile or amidine compound, cyclization reactions are employed to form the pyrimidine core.
Methyl and ethylamino groups are introduced through alkylation and substitution reactions.
Coupling with the Amide Moiety:
The pyrimidine derivative is then coupled with an appropriate amine to form the amide linkage.
This step often involves the use of coupling reagents like carbodiimides under mild conditions to ensure high yields.
Industrial Production Methods: For industrial-scale production, the synthesis involves optimized reaction conditions to maximize yield and purity. Key steps include:
Large-scale cyclization reactors for the pyrimidine formation.
Continuous flow reactors for amide coupling to enhance efficiency and consistency.
Rigorous purification processes, such as chromatography and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide can undergo oxidation at the ethylamino and methyl groups, forming hydroxylated or ketone derivatives.
Reduction:
The compound can be reduced to amine derivatives under hydrogenation conditions, using catalysts such as palladium on carbon.
Substitution:
Nucleophilic substitution can occur at the pyrimidine ring, allowing for modifications at the 4- and 6-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or meta-chloroperbenzoic acid under mild conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Reduced amine derivatives.
Substituted pyrimidine derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry:
Used as an intermediate in organic synthesis, enabling the formation of complex molecules.
Biology:
Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
Industry:
Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The exact mechanism of action for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide varies depending on its application. In biological systems, it may:
Interact with enzyme active sites, inhibiting or modulating their activity.
Bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-methyl-N-(2-(4-pyrimidinyl)ethyl)-3-butylamide.
Ethyl-N-(2-methyl-6-(ethylamino)pyrimidin-4-yl)butanamide.
Uniqueness:
The presence of both ethylamino and methyl substitutions on the pyrimidine ring sets it apart from other amide derivatives.
Its structural features confer unique reactivity and interaction profiles, making it distinct in its application potential.
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a multifaceted compound with significant scientific and industrial relevance. Its synthesis, reactivity, and applications underline its importance in advancing various fields of research and development.
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIIDYCPQRFNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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